2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide
Brand Name: Vulcanchem
CAS No.: 36449-43-1
VCID: VC1980665
InChI: InChI=1S/C8H8BrN3S/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)
SMILES: C1=CC(=CC=C1C=NNC(=S)N)Br
Molecular Formula: C8H8BrN3S
Molecular Weight: 258.14 g/mol

2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide

CAS No.: 36449-43-1

Cat. No.: VC1980665

Molecular Formula: C8H8BrN3S

Molecular Weight: 258.14 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide - 36449-43-1

Specification

CAS No. 36449-43-1
Molecular Formula C8H8BrN3S
Molecular Weight 258.14 g/mol
IUPAC Name [(4-bromophenyl)methylideneamino]thiourea
Standard InChI InChI=1S/C8H8BrN3S/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)
Standard InChI Key HMOSVEOPAUPPHT-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C=NNC(=S)N)Br
Canonical SMILES C1=CC(=CC=C1C=NNC(=S)N)Br

Introduction

Chemical Identity and Nomenclature

2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide is identified by several naming conventions and identifiers in chemical databases. This section details the various identifications used in literature and commercial sources.

Identification Parameters

ParameterValue
CAS Registry Number36449-43-1, 94794-27-1 (E-isomer)
IUPAC Name[(4-bromophenyl)methylideneamino]thiourea
Alternative Names(2E)-2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide, (E)-4-Bromobenzaldehyde thiosemicarbazone
Molecular FormulaC8H8BrN3S
Molecular Weight258.14 g/mol
PubChem Compound ID785563

The compound exists primarily in the E-configuration with respect to the C=N double bond, as indicated by the specific registry numbers assigned to its isomeric forms .

Structural Characteristics

The structural features of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide directly influence its chemical behavior and biological activities.

Molecular Structure

Structural ParameterDescription
Standard InChIInChI=1S/C8H8BrN3S/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+
Standard InChIKeyHMOSVEOPAUPPHT-VZUCSPMQSA-N
SMILES NotationC(=N/NC(N)=S)\C1=CC=C(Br)C=C1
Canonical SMILESS=C(N)NN=CC1=CC=C(Br)C=C1

The structure consists of a 4-bromophenyl group connected to a thiosemicarbazone moiety through a methylene bridge. The E-configuration at the C=N double bond is a significant feature that influences the compound's spatial orientation and interaction capabilities .

Physical Properties

PropertyValue
Physical StateSolid
Melting Point197 °C
SolubilitySoluble in organic solvents such as ethanol, dimethylformamide

The high melting point indicates significant intermolecular forces, likely including hydrogen bonding through the thiosemicarbazone moiety .

Chemical Reactivity

2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide exhibits characteristic reactions of thiosemicarbazones, which contribute to its versatility in chemical synthesis and potential biological applications.

Typical Reactions

The compound participates in several key reaction types:

  • Hydrolysis: The C=N bond can undergo hydrolysis under acidic or basic conditions.

  • Oxidation: The thione (C=S) group can be oxidized to various sulfur-containing derivatives.

  • Complexation: The compound forms stable complexes with various metal ions through its N,S-donor atoms.

  • Cyclization: When reacted with appropriate reagents, the molecule can form heterocyclic compounds.

Biological Activities

Research on 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide has revealed several promising biological activities, positioning it as a compound of interest in medicinal chemistry.

Antimicrobial Properties

Thiosemicarbazones including this compound have demonstrated notable antimicrobial activities:

Activity TypeTarget OrganismsEfficacy Level
AntibacterialResistant bacterial strainsModerate to high
AntifungalVarious fungal speciesModerate
AntitubercularMycobacterium tuberculosisPromising

These antimicrobial properties make the compound a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activities

Derivatives synthesized from this compound have shown cytotoxic activities against various cancer cell lines. For example, compounds synthesized using the related (E)-2-[1-(4-bromophenyl)ethylidene]hydrazinecarbothioamide as a starting material have demonstrated activity against:

  • Human hepatocellular cancer cell line (HePG-2)

  • Breast carcinoma cell line (MCF-7)

The cytotoxic activity varies significantly depending on the specific structural modifications, with IC50 values ranging from 2.33 μg/mL to 249 μg/mL for different derivatives .

Structure-Activity Relationships

Understanding the relationship between structural modifications and biological activity is crucial for optimizing the therapeutic potential of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide and its derivatives.

Key Structural Features Affecting Activity

Structural FeatureEffect on Activity
Bromo substituent positionThe 4-position appears optimal for antimicrobial activity compared to other positions
E/Z configurationThe E-isomer typically shows higher biological activity
Thiosemicarbazone moietyEssential for metal chelation and many biological activities
Additional functional groupsCan enhance or decrease activity depending on nature and position

Research has shown that introducing active groups such as acetyl (CH3CO), hydroxyl (OH), methoxy (OCH3), and ethoxy (OC2H5) groups can enhance the biological activities of compounds derived from this basic structure .

Synthesis Methods

Several synthetic routes can be employed to prepare 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide, with variations affecting yield, purity, and isomeric composition.

Modified Synthetic Approaches

Variations of the standard method include:

  • Microwave-assisted synthesis for reduced reaction times

  • Solvent-free conditions using grinding techniques

  • Use of different catalysts to improve yield and selectivity

  • Control of reaction conditions to favor specific isomers

These modifications can significantly affect the product's purity, yield, and isomeric composition .

Analytical Characterization

The compound can be characterized using various analytical techniques to confirm its identity, purity, and structural features.

Spectroscopic Characterization

Analytical TechniqueKey Features/Bands
IR SpectroscopyC=S stretch (~1050-1200 cm-1), N-H stretch (~3100-3500 cm-1), C=N stretch (~1580-1650 cm-1)
1H NMRCharacteristic shifts for aromatic protons, N-H protons, and the methine (CH=N) proton
13C NMRCharacteristic signals for the thiocarbonil carbon (C=S), aromatic carbons, and the methine carbon
Mass SpectrometryMolecular ion peak at m/z 258/260 (Br isotope pattern)

These spectroscopic techniques provide complementary information that collectively confirms the structure and purity of the compound.

Research Applications

2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide serves as a valuable research tool in several scientific domains.

Medicinal Chemistry Applications

The compound is extensively used as:

  • A starting material for synthesizing more complex bioactive molecules

  • A model compound for studying structure-activity relationships

  • A metal-chelating agent in medicinal inorganic chemistry

  • A template for developing targeted drug delivery systems

Its versatility in forming derivatives makes it particularly valuable in drug discovery programs focusing on antimicrobial and anticancer agents .

Materials Science Applications

Beyond medicinal applications, the compound has found uses in:

  • Development of chemical sensors for metal ion detection

  • Preparation of coordination polymers with unique properties

  • Design of specialized catalysts for organic transformations

  • Creation of stimuli-responsive materials

These diverse applications highlight the compound's versatility beyond its well-documented biological activities.

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